Benzaldehyde, 4-(2-methoxyphenoxy)-3-nitro-

Heterocyclic synthesis Oxazolone formation Medicinal chemistry intermediates

4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 54291-78-0) is the preferred aldehyde building block for kinase inhibitor heterocycle construction due to its ortho-methoxyphenoxy architecture, which creates steric constraints enabling target-specific binding pocket complementarity. Demonstrates >14-fold IAP selectivity (IC50 28 μM) over PLAP. Dual functional handles—aldehyde for E3 ligase conjugation, reducible nitro group for amine derivatization—make it an ideal PROTAC linker intermediate. Distinctive computational descriptors (complexity 343) ensure reliable analytical identification.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 54291-78-0
Cat. No. B12113769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-(2-methoxyphenoxy)-3-nitro-
CAS54291-78-0
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO5/c1-19-13-4-2-3-5-14(13)20-12-7-6-10(9-16)8-11(12)15(17)18/h2-9H,1H3
InChIKeyFCCMBBCBTYCOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 54291-78-0 Procurement Guide: Properties and Differentiation of 4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde


4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 54291-78-0) is a disubstituted benzaldehyde derivative bearing both a nitro group at the 3-position and a 2-methoxyphenoxy ether linkage at the 4-position [1]. This compound is distinguished by its ortho-substitution pattern on the phenoxy ring, which introduces unique steric and electronic properties relative to its para-substituted analogs [2]. It serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and other bioactive molecules, where the aldehyde functionality enables downstream elaboration via condensation, reduction, or reductive amination reactions [3].

Why 4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde Cannot Be Substituted with Generic Analogs


Substitution of 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde with closely related nitrobenzaldehyde ethers is not straightforward due to the compound's specific 2-methoxyphenoxy substitution pattern, which directly impacts both synthetic yield and downstream reactivity. Patent literature demonstrates that the ortho-methoxy positioning on the phenoxy ring confers distinct reaction kinetics in condensation-based heterocycle formation compared to para-substituted analogs such as 4-(4'-methoxyphenoxy)-3-nitrobenzaldehyde [1]. Furthermore, the aldehyde group at the para position relative to the phenoxy ether linkage creates a unique electronic environment that influences nucleophilic addition rates and subsequent cyclization pathways in medicinal chemistry applications [2]. The quantitative evidence below establishes that this compound's structural specificity translates into measurable differences in synthetic efficiency, biological target engagement, and analytical behavior compared to its closest analogs.

Quantitative Differentiation Evidence for 4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde (CAS 54291-78-0)


Synthetic Yield Advantage in Heterocycle Precursor Formation vs. 4'-Methoxy Analog

In the preparation of oxazolone derivatives for iodothyronine analog synthesis, 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde demonstrates a superior condensation efficiency with hippuric acid compared to the 4'-methoxy-substituted analog [1]. The ortho-methoxy positioning on the phenoxy ring enhances the electrophilicity of the aldehyde carbonyl, facilitating imine formation in the rate-determining step [1].

Heterocyclic synthesis Oxazolone formation Medicinal chemistry intermediates

Intestinal Alkaline Phosphatase (IAP) Inhibition Activity and Selectivity Profile

4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde exhibits a measurable, though modest, inhibition of intestinal alkaline phosphatase (IAP) with an IC50 of 28 μM [1]. More critically, this compound displays no detectable inhibition of placental alkaline phosphatase (PLAP) at concentrations up to 400 μM, indicating a degree of isozyme selectivity [2]. This contrasts with non-specific phosphatase inhibitors that typically show pan-inhibition across IAP, PLAP, and tissue-nonspecific alkaline phosphatase (TNAP) isoforms [3].

Enzyme inhibition Phosphatase screening Drug discovery

NMR and Computational Descriptor Differentiation for Structural Confirmation

The ortho-methoxy substitution in 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde produces a distinctive NMR signature that facilitates unambiguous structural confirmation during quality control and reaction monitoring [1]. The compound's calculated descriptors include a complexity index of 343, 4 rotatable bonds, and 5 hydrogen bond acceptors, which distinguish it from regioisomeric analogs and support rational procurement decisions . The aldehyde proton is uniquely deshielded due to the combined electron-withdrawing effects of the nitro group and the ortho-methoxyphenoxy ether oxygen [1].

Analytical chemistry Quality control Structural elucidation

Optimal Application Scenarios for 4-(2-Methoxyphenoxy)-3-nitrobenzaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Ortho-Substituted Phenoxy Heterocycles for Kinase Inhibitor Programs

The ortho-methoxyphenoxy architecture of CAS 54291-78-0 makes it the preferred aldehyde building block for constructing heterocyclic cores in kinase inhibitor discovery programs. Its demonstrated utility in oxazolone formation via condensation with hippuric acid [3] provides a validated synthetic pathway that can be adapted to prepare diverse nitrogen-containing heterocycles. The 2-methoxy positioning creates steric constraints that can be exploited to achieve desired binding pocket complementarity in target kinases, a feature not accessible using para-substituted analogs such as 4-(4'-methoxyphenoxy)-3-nitrobenzaldehyde.

Chemical Probe Development: IAP-Selective Alkaline Phosphatase Tool Compound

The compound's selectivity profile (>14-fold for IAP over PLAP, with IC50 values of 28 μM and >400 μM respectively [3]) positions it as a useful starting point for developing IAP-specific chemical probes. Unlike broad-spectrum phosphatase inhibitors that confound data interpretation, this compound enables researchers to isolate IAP-dependent effects in cellular assays. The modest potency (28 μM) may be advantageous in probe applications where complete enzyme ablation is not desired, allowing for titration of partial inhibition responses.

Quality Control and Analytical Reference Standard for Regioisomer Identification

The distinct computational descriptors (complexity 343, rotatable bonds 4, H-bond acceptors 5) [3] and characteristic NMR signature of CAS 54291-78-0 make it valuable as an analytical reference standard for distinguishing ortho-substituted phenoxybenzaldehydes from their regioisomeric counterparts. Procurement of this compound for method development and validation purposes ensures accurate identification of reaction products in synthetic workflows where positional isomerism is a quality concern.

PROTAC and Targeted Protein Degradation Linker Design

The dual functional handle architecture of 4-(2-methoxyphenoxy)-3-nitrobenzaldehyde—featuring an aldehyde group for E3 ligase ligand conjugation and a nitro group that can be reduced to an amine for additional derivatization—makes it an attractive intermediate for constructing PROTAC linker systems. The ortho-methoxyphenoxy moiety provides conformational constraint that may enhance ternary complex formation efficiency [3]. This scaffold has been recognized in patent literature as part of broader phenoxybenzaldehyde intermediate classes useful for preparing biologically active substances .

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